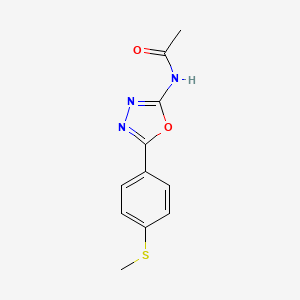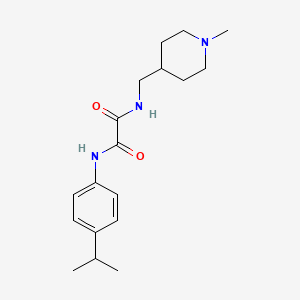
N1-(4-isopropylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-isopropylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as L-733,060, is a potent and selective antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is a G protein-coupled receptor that is widely distributed in the central and peripheral nervous systems. It is involved in a variety of physiological processes, including pain perception, stress response, and inflammation. The discovery of L-733,060 has led to significant advances in the understanding of the role of the NK1 receptor in these processes.
Wissenschaftliche Forschungsanwendungen
Molecular Compound Applications in Therapeutics
Research on molecular compounds, including those structurally similar or functionally related to N1-(4-isopropylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, often explores their potential in treating various diseases. The focus is generally on understanding their mechanisms of action, optimizing their therapeutic efficacy, and minimizing toxicity.
Neuroprotective and Immuno-Regulatory Properties
Some compounds have been identified for their neuroprotective and immuno-regulatory properties. For instance, the role of orexins in controlling sleep/wake cycles, appetite, and cognitive processes, along with their potential in treating inflammatory and neurodegenerative diseases, highlights the therapeutic applications of neuropeptides (Couvineau et al., 2019).
Environmental and Biological Interactions
The environmental fate and biological interactions of compounds are critical in understanding their broader impacts. Studies on alkylphenol ethoxylates (APEs) and their metabolites, such as nonylphenol and octylphenol, have raised concerns about their potential to disrupt endocrine function in wildlife and humans, indicating the importance of evaluating the environmental persistence and biological effects of chemical compounds (Ying et al., 2002).
Novel Therapeutic Approaches
Exploring new therapeutic approaches, including the use of 1-methylcyclopropene (1-MCP) for extending the shelf life of fruits and vegetables, reflects the diverse applications of chemical compounds in enhancing food security and quality (Watkins, 2006).
Chemotherapy and Drug Development
The development of drugs like S-1 (TS-1®) for gastric cancer treatment illustrates the application of molecular compounds in chemotherapy. S-1, a novel oral dihydropyrimidine dehydrogenase inhibitory fluoropyrimidine, has shown significant promise in clinical trials, underscoring the potential of chemical compounds in drug development and cancer therapy (Maehara, 2003).
Eigenschaften
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)15-4-6-16(7-5-15)20-18(23)17(22)19-12-14-8-10-21(3)11-9-14/h4-7,13-14H,8-12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRZJZRXQJOYJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)
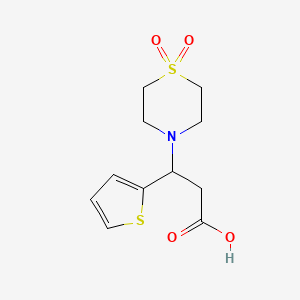
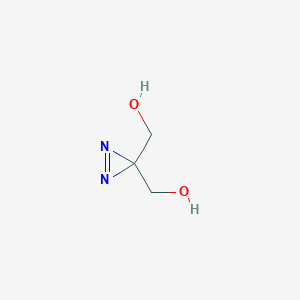
![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)

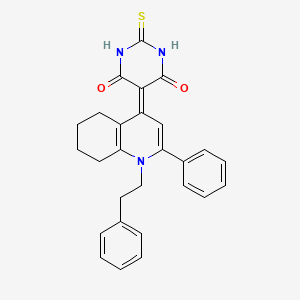
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-4-carboxylate](/img/structure/B2905022.png)
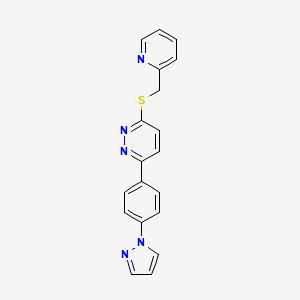
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)
![[2-(4-Chloro-2-methylphenoxy)pyridin-3-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2905027.png)
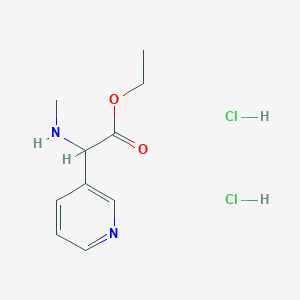

![2-(2-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2905034.png)
